2-(Ethylthio)Nicotinoyl Chloride

Description

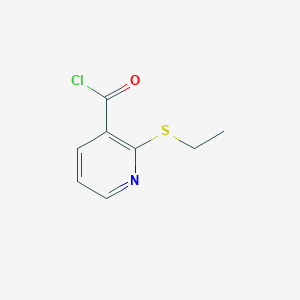

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNOS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBVEALTDTVCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379082 | |

| Record name | 2-(Ethylthio)Nicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123116-01-8 | |

| Record name | 2-(Ethylthio)Nicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123116-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Ethylthio)Nicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)nicotinoyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring, an ethylthio group, and a reactive acyl chloride moiety, makes it a versatile building block for the synthesis of a wide range of novel compounds with potential therapeutic applications. The presence of the ethylthio group at the 2-position of the pyridine ring can modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(Ethylthio)nicotinoyl chloride, with a focus on practical laboratory applications.

Synthesis of 2-(Ethylthio)Nicotinoyl Chloride

The primary and most direct route for the synthesis of 2-(Ethylthio)nicotinoyl chloride is through the chlorination of its corresponding carboxylic acid, 2-(ethylthio)nicotinic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Synthetic Pathway Overview

Caption: General synthetic scheme for 2-(Ethylthio)Nicotinoyl Chloride.

Mechanism of Chlorination using Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a well-established reaction in organic synthesis. The reaction proceeds through a nucleophilic acyl substitution mechanism.

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the sulfur atom of thionyl chloride, a strong electrophile.

-

Formation of a Chlorosulfite Intermediate: A proton transfer and the departure of a chloride ion lead to the formation of a reactive acyl chlorosulfite intermediate.

-

Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, attacks the carbonyl carbon of the intermediate.

-

Formation of the Acyl Chloride: The intermediate collapses, releasing sulfur dioxide (SO₂) and a protonated chlorine atom, which subsequently deprotonates to form hydrochloric acid (HCl) and the final acyl chloride product. The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.

Caption: Key reactions and applications of 2-(Ethylthio)Nicotinoyl Chloride.

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common applications in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. [1]* Ester Formation: Reaction with alcohols leads to the formation of esters. These esters can be designed as prodrugs or as final drug candidates themselves.

-

Thioester Formation: Reaction with thiols produces thioesters, which are also of interest in various biological contexts.

The derivatives of 2-(ethylthio)nicotinoyl chloride are being investigated for a range of therapeutic areas. For instance, the analogous 2-(methylthio)nicotinoyl chloride has been utilized in the preparation of benzamides as inhibitors of Bcl-3, a protein implicated in cancer. This suggests that derivatives of 2-(ethylthio)nicotinoyl chloride could also be explored as potential anticancer agents. Furthermore, the pyridine scaffold is a common feature in many approved drugs, and the introduction of the ethylthio group can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Safety and Handling

2-(Ethylthio)nicotinoyl chloride should be handled with care in a well-ventilated fume hood. It is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

2-(Ethylthio)nicotinoyl chloride is a valuable and reactive building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. While experimental data for this specific compound is limited, its synthesis can be reliably achieved through the chlorination of 2-(ethylthio)nicotinic acid using standard procedures. The high reactivity of the acyl chloride group allows for the straightforward introduction of a variety of functional groups, enabling the creation of diverse chemical libraries for biological screening. Further research into the synthesis and biological evaluation of derivatives of 2-(ethylthio)nicotinoyl chloride is warranted to fully explore its potential in medicinal chemistry.

References

-

nicotinoyl-chloride)

Sources

A Comprehensive Technical Guide to 2-(Ethylthio)Nicotinoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)nicotinoyl chloride is a reactive acyl chloride derivative of nicotinic acid, a member of the vitamin B3 family. Its unique chemical structure, featuring a pyridine ring substituted with both a reactive carbonyl chloride and an ethylthio group, makes it a valuable intermediate in synthetic organic chemistry. This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, particularly its role as a building block in the development of novel therapeutic agents. The presence of the ethylthio moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making this compound a subject of interest for medicinal chemists.

Chemical Identity and Properties

A clear understanding of the fundamental chemical and physical properties of 2-(Ethylthio)nicotinoyl chloride is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 123116-01-8 | [1] |

| Molecular Formula | C₈H₈ClNOS | [2] |

| Molecular Weight | 201.67 g/mol | Calculated |

| IUPAC Name | 2-(ethylthio)pyridine-3-carbonyl chloride | [2] |

| SMILES | CCSC1=C(C=CC=N1)C(=O)Cl | [2] |

| InChI Key | HVBVEALTDTVCAO-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 2.6 | [2] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

Note: While the CAS number 123116-01-8 is cited by some suppliers, comprehensive data under this specific CAS is limited. Properties are also inferred from the closely related and well-documented precursor, 2-(Ethylthio)nicotinic acid (CAS: 27868-76-4)[3], and similar acyl chlorides.

Synthesis of 2-(Ethylthio)Nicotinoyl Chloride

The most common and efficient method for the preparation of 2-(Ethylthio)nicotinoyl chloride is the conversion of its corresponding carboxylic acid, 2-(Ethylthio)nicotinic acid, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is frequently the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification[4].

Causality Behind Experimental Choices:

-

Starting Material: 2-(Ethylthio)nicotinic acid serves as the direct precursor. Its synthesis is a prerequisite for obtaining the target acyl chloride.

-

Chlorinating Agent: Thionyl chloride is highly effective for converting carboxylic acids to acyl chlorides. The reaction proceeds via a reactive intermediate, and the evolution of gaseous byproducts drives the reaction to completion according to Le Chatelier's principle. Other reagents like phosphorus pentachloride (PCl₅) can also be used[5].

-

Solvent: An inert solvent, such as dichloromethane (DCM) or toluene, is typically used to facilitate the reaction and control the temperature.

-

Temperature: The reaction is often performed at reflux to ensure a sufficient reaction rate[4].

-

Work-up: Removal of excess thionyl chloride is crucial and is usually achieved by distillation under reduced pressure. The resulting acyl chloride is often used immediately in the next synthetic step due to its reactivity.

Experimental Protocol: Synthesis from 2-(Ethylthio)nicotinic Acid

Materials:

-

2-(Ethylthio)nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(Ethylthio)nicotinic acid (1 equivalent) in anhydrous DCM.

-

With stirring, add thionyl chloride (typically 2-3 equivalents) dropwise to the suspension. The addition may be exothermic.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitoring by TLC of a quenched aliquot can be performed).

-

Allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 2-(Ethylthio)nicotinoyl chloride is typically a liquid or solid and is often used in the subsequent reaction without further purification.

Synthesis Workflow Diagram

Caption: Synthesis of 2-(Ethylthio)nicotinoyl Chloride from its carboxylic acid precursor.

Chemical Reactivity and Handling

As an acyl chloride, 2-(Ethylthio)nicotinoyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group.

-

Hydrolysis: It reacts readily, often violently, with water and other protic solvents (like alcohols) to form the corresponding carboxylic acid or ester. This reactivity necessitates handling under anhydrous conditions and in an inert atmosphere[6][7].

-

Amidation: It reacts with primary and secondary amines to form amides. This is a common application in the synthesis of biologically active molecules[8][9].

-

Esterification: Reaction with alcohols yields the corresponding esters.

-

Friedel-Crafts Acylation: The acyl chloride can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.

Safe Handling and Storage:

Due to its reactivity and corrosive nature, strict safety protocols must be followed:

-

Handling: Always handle 2-(Ethylthio)nicotinoyl chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[10][11].

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from water and incompatible materials such as alcohols, amines, and strong bases[6].

-

Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills[7].

Applications in Drug Discovery and Development

Nicotinic acid and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties[5][12]. 2-(Ethylthio)nicotinoyl chloride serves as a key intermediate for the synthesis of novel derivatives for several reasons:

-

Scaffold for Library Synthesis: Its high reactivity allows for the rapid generation of libraries of amides and esters by reacting it with various amines and alcohols. This is a common strategy in the hit-to-lead phase of drug discovery.

-

Modulation of Physicochemical Properties: The ethylthio group can increase the lipophilicity of the resulting molecules compared to unsubstituted nicotinic acid derivatives, which can improve cell membrane permeability and other pharmacokinetic properties.

-

Bioisosteric Replacement: The thioether linkage can act as a bioisostere for other functional groups, potentially leading to improved potency or a modified side-effect profile.

-

Precursor to Heterocyclic Systems: The nicotinoyl scaffold can be further elaborated into more complex heterocyclic systems with potential therapeutic applications[9].

Logical Relationship Diagram: Role in Drug Discovery

Caption: Role of 2-(Ethylthio)nicotinoyl Chloride in a typical drug discovery workflow.

Conclusion

2-(Ethylthio)nicotinoyl chloride is a versatile and highly reactive chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis from the corresponding nicotinic acid derivative is straightforward, though its handling requires stringent safety precautions due to its reactivity. By providing a reactive handle for the introduction of diverse functional groups, it enables the exploration of new chemical space and the optimization of lead compounds. For researchers in medicinal chemistry, a thorough understanding of the properties and reactivity of this compound is key to leveraging its full potential in the creation of novel therapeutics.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Novachem Pty Ltd. (2019, July 23). ACETYL CHLORIDE (1-13C, 99%) Safety Data Sheet. Retrieved from [Link]

-

PrepChem.com. Synthesis of Nicotinoyl chloride. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

-

A1 Prolaboratory. BUY 2-(Ethylthio)nicotinic acid. Retrieved from [Link]

-

PubChemLite. 2-(ethylthio)nicotinoyl chloride (C8H8ClNOS). Retrieved from [Link]nicotinoyl_chloride)

- Al-Masoudi, N. A. (2024). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity.

- Natarajan, R., & et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Pharmaceutical Sciences.

-

Chembase.cn. 2-(METHYLTHIO)NICOTINYL CHLORIDE (cas 97936-43-1) SDS/MSDS download. Retrieved from [Link]

- Krishnarao, D., et al. (2023). A facile one pot synthesis of N-phenyl nicotinamide derivatives promoted by dcc. World Journal of Pharmaceutical Research.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 262400, 2-(Methylthio)nicotinic acid. Retrieved from [Link].

- Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. (2012).

- MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2022).

Sources

- 1. Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-(ethylthio)nicotinoyl chloride (C8H8ClNOS) [pubchemlite.lcsb.uni.lu]

- 3. a1prolab.com [a1prolab.com]

- 4. prepchem.com [prepchem.com]

- 5. ejournal.um.edu.my [ejournal.um.edu.my]

- 6. fishersci.com [fishersci.com]

- 7. dl.novachem.com.au [dl.novachem.com.au]

- 8. wisdomlib.org [wisdomlib.org]

- 9. mdpi.com [mdpi.com]

- 10. chemos.de [chemos.de]

- 11. chemicalbook.com [chemicalbook.com]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Reactivity of 2-(Ethylthio)nicotinoyl Chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-(Ethylthio)nicotinoyl chloride with a range of common nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. As a key building block in medicinal chemistry and drug development, understanding the reactivity profile of this substituted nicotinoyl chloride is paramount for the rational design and synthesis of novel therapeutic agents. This document delves into the mechanistic underpinnings of its reactions, the influence of the 2-(ethylthio) substituent on reactivity, and provides field-proven experimental protocols for the synthesis of its derivatives. The content is structured to offer both a theoretical framework and practical guidance for researchers and scientists in the field.

Introduction: The Chemical Landscape of 2-(Ethylthio)nicotinoyl Chloride

2-(Ethylthio)nicotinoyl chloride is a derivative of nicotinic acid, a member of the vitamin B complex. The presence of the reactive acyl chloride group at the 3-position of the pyridine ring makes it a versatile intermediate for the introduction of the 2-(ethylthio)nicotinoyl moiety into various molecular scaffolds. The core reactivity of this compound is governed by the principles of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[1][2][3]

The 2-(ethylthio) substituent plays a crucial role in modulating the electronic and steric properties of the molecule. The sulfur atom, through its lone pairs, can exert a +M (mesomeric) or resonance electron-donating effect, while its electronegativity relative to carbon results in a -I (inductive) electron-withdrawing effect.[3][4] This dual electronic nature, combined with the steric bulk of the ethylthio group ortho to the acyl chloride, influences the accessibility and electrophilicity of the carbonyl carbon, thereby dictating the reaction kinetics and outcomes with various nucleophiles.[5]

Synthesis of 2-(Ethylthio)nicotinoyl Chloride

The precursor, 2-(Ethylthio)nicotinic acid, is commercially available, providing a straightforward entry point for the synthesis of the title compound.[1] The conversion of the carboxylic acid to the acyl chloride is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 2-(Ethylthio)nicotinoyl Chloride

A mixture of 2-(ethylthio)nicotinic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq) is gently refluxed for 2-4 hours.[2] The excess thionyl chloride is subsequently removed under reduced pressure to yield the crude 2-(ethylthio)nicotinoyl chloride, which can often be used in the next step without further purification. For applications requiring high purity, distillation or crystallization may be employed.

Reactivity with N-Nucleophiles: The Gateway to Amides

The reaction of 2-(Ethylthio)nicotinoyl chloride with nitrogen nucleophiles, primarily primary and secondary amines, is a robust and widely utilized method for the synthesis of 2-(ethylthio)nicotinamide derivatives. These amides are of significant interest in medicinal chemistry due to their potential biological activities. The reaction proceeds via the classical nucleophilic addition-elimination mechanism.

General Mechanism: Amide Formation

The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond to yield the stable amide product. A base, often an excess of the amine nucleophile or a non-nucleophilic base like triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct.

Caption: General workflow for amide synthesis.

Reactivity with Primary and Secondary Aliphatic Amines

Primary and secondary aliphatic amines are strong nucleophiles and react readily with 2-(Ethylthio)nicotinoyl chloride, typically at room temperature or with gentle heating. The steric hindrance of the 2-(ethylthio) group may slightly retard the reaction rate compared to unsubstituted nicotinoyl chloride, particularly with bulky secondary amines.

Experimental Protocol: Synthesis of N-Benzyl-2-(ethylthio)nicotinamide

To a stirred solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, a solution of 2-(ethylthio)nicotinoyl chloride (1.0 eq) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reactivity with Aromatic Amines

Aromatic amines, such as aniline, are weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, the reaction with 2-(Ethylthio)nicotinoyl chloride may require more forcing conditions, such as heating or the use of a catalyst. The electronic nature of substituents on the aniline ring will also influence the reaction rate; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it.

| Product | Nucleophile | Expected ¹H NMR (δ, ppm, CDCl₃) | Expected MS (m/z) |

| N-Benzyl-2-(ethylthio)nicotinamide | Benzylamine | ~8.5 (d, 1H), ~7.7 (d, 1H), ~7.3-7.4 (m, 5H), ~7.1 (dd, 1H), ~4.6 (d, 2H), ~3.1 (q, 2H), ~1.4 (t, 3H) | [M+H]⁺ calculated for C₁₅H₁₇N₂OS |

| 2-(Ethylthio)-N-phenylnicotinamide | Aniline | ~8.6 (d, 1H), ~7.8 (d, 1H), ~7.6 (d, 2H), ~7.4 (t, 2H), ~7.2 (t, 1H), ~7.1 (dd, 1H), ~3.1 (q, 2H), ~1.4 (t, 3H) | [M+H]⁺ calculated for C₁₄H₁₅N₂OS |

Table 1: Exemplary Spectroscopic Data for 2-(Ethylthio)nicotinamide Derivatives.

Reactivity with O-Nucleophiles: Formation of Esters

The reaction of 2-(Ethylthio)nicotinoyl chloride with alcohols and phenols provides access to the corresponding esters. These reactions are fundamental in organic synthesis and are often carried out in the presence of a base to neutralize the HCl byproduct.

General Mechanism: Esterification

Similar to amide formation, the reaction with oxygen nucleophiles proceeds through a nucleophilic addition-elimination pathway. The oxygen of the alcohol or phenol attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the chloride ion and form the ester.

Caption: Ester formation from 2-(Ethylthio)nicotinoyl Chloride.

Reactivity with Alcohols

Primary and secondary alcohols react readily with 2-(Ethylthio)nicotinoyl chloride in the presence of a base like pyridine or triethylamine. Tertiary alcohols may react slower due to steric hindrance.

Experimental Protocol: Synthesis of Ethyl 2-(ethylthio)nicotinate

To a solution of ethanol (1.5 eq) and pyridine (1.2 eq) in anhydrous diethyl ether at 0 °C, a solution of 2-(ethylthio)nicotinoyl chloride (1.0 eq) in diethyl ether is added dropwise with stirring. The reaction mixture is then stirred at room temperature for 1-2 hours. The resulting pyridinium hydrochloride is filtered off, and the filtrate is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to afford the desired ester.

Reactivity with Phenols

Phenols are less nucleophilic than alcohols, and their reaction with 2-(Ethylthio)nicotinoyl chloride may require slightly more forcing conditions or the use of a stronger base. The Schotten-Baumann reaction conditions, which employ an aqueous base, can be effective for this transformation.

| Product | Nucleophile | Expected ¹H NMR (δ, ppm, CDCl₃) | Expected MS (m/z) |

| Ethyl 2-(ethylthio)nicotinate | Ethanol | ~8.6 (d, 1H), ~8.1 (d, 1H), ~7.1 (dd, 1H), ~4.4 (q, 2H), ~3.1 (q, 2H), ~1.4 (t, 3H), ~1.4 (t, 3H) | [M+H]⁺ calculated for C₁₀H₁₄NO₂S |

| Phenyl 2-(ethylthio)nicotinate | Phenol | ~8.7 (d, 1H), ~8.2 (d, 1H), ~7.4-7.5 (m, 2H), ~7.2-7.3 (m, 3H), ~7.1 (dd, 1H), ~3.1 (q, 2H), ~1.4 (t, 3H) | [M+H]⁺ calculated for C₁₄H₁₄NO₂S |

Table 2: Exemplary Spectroscopic Data for 2-(Ethylthio)nicotinate Esters.

Reactivity with S-Nucleophiles: Synthesis of Thioesters

Thioesters are important functional groups in both chemistry and biology. The reaction of 2-(Ethylthio)nicotinoyl chloride with thiols provides a direct route to S-aryl or S-alkyl 2-(ethylthio)nicotinothioates. Thiols are generally more nucleophilic than their corresponding alcohols, leading to facile reactions.

General Mechanism: Thioesterification

The mechanism is analogous to that of amide and ester formation. The sulfur atom of the thiol attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the thioester and liberate the chloride ion.

Experimental Protocol: Synthesis of S-Phenyl 2-(ethylthio)nicotinothioate

To a solution of thiophenol (1.0 eq) and triethylamine (1.1 eq) in THF at 0 °C, a solution of 2-(ethylthio)nicotinoyl chloride (1.0 eq) in THF is added dropwise. The reaction is stirred at room temperature for 1-3 hours. The reaction mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography.

| Product | Nucleophile | Expected ¹H NMR (δ, ppm, CDCl₃) | Expected MS (m/z) |

| S-Phenyl 2-(ethylthio)nicotinothioate | Thiophenol | ~8.6 (d, 1H), ~7.8 (d, 1H), ~7.4-7.5 (m, 5H), ~7.1 (dd, 1H), ~3.1 (q, 2H), ~1.4 (t, 3H) | [M+H]⁺ calculated for C₁₄H₁₄NOS₂ |

Table 3: Exemplary Spectroscopic Data for a 2-(Ethylthio)nicotinothioate.

Conclusion: A Versatile Reagent for Chemical Synthesis

2-(Ethylthio)nicotinoyl chloride demonstrates predictable and robust reactivity with a variety of nucleophiles, primarily following the nucleophilic addition-elimination pathway. The 2-(ethylthio) substituent influences the reactivity through a combination of electronic and steric effects, which should be considered when planning syntheses. This guide provides a foundational understanding and practical protocols for the utilization of this important building block in the synthesis of amides, esters, and thioesters, which are key intermediates in the development of new chemical entities with potential therapeutic applications.

References

-

A1 Prolaboratory. 2-(Ethylthio)nicotinic acid. [Link]

-

PrepChem. Synthesis of Nicotinoyl chloride. [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. [Link]

-

Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. [Link]

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC - NIH. [Link]

-

A highly efficient and green method for synthesis of thioethers in water. SID. [Link]

-

Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

Sources

- 1. CAS 97936-43-1: 2-(Methylthio)nicotinyl chloride [cymitquimica.com]

- 2. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]

- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Guide to the Stability and Storage of 2-(Ethylthio)Nicotinoyl Chloride

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Molecular Profile

2-(Ethylthio)nicotinoyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, primarily serving as a reactive intermediate for introducing the 2-(ethylthio)nicotinoyl moiety into target structures. Its utility is derived from the high reactivity of the acyl chloride group, which allows for efficient coupling reactions. However, this same reactivity, combined with the presence of a thioether linkage, presents distinct challenges regarding the compound's stability and long-term storage. This guide provides a comprehensive overview of the chemical principles governing its stability, detailed protocols for optimal storage and handling, and methodologies for assessing its integrity over time. Understanding these factors is paramount to ensuring experimental reproducibility and the successful development of novel chemical entities.

The molecule's structure incorporates a pyridine ring, an acyl chloride, and an ethyl thioether. This combination dictates its reactivity profile, making it susceptible to degradation via two primary pathways: hydrolysis of the acyl chloride and oxidation of the thioether.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNOS | [1] |

| Molecular Weight | 201.67 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] (by analogy) |

| Primary Functional Groups | Acyl Chloride, Thioether, Pyridine | [1] |

| Key Reactivity | Highly electrophilic carbonyl carbon, susceptible to nucleophilic attack | [2][3] |

The Chemical Basis of Instability: A Tale of Two Moieties

The stability of 2-(Ethylthio)nicotinoyl chloride is fundamentally governed by the chemical properties of its two key functional groups: the acyl chloride and the thioether. A thorough understanding of their individual reactivities is essential for explaining the rationale behind the stringent storage and handling protocols required.

The Acyl Chloride: An Inherently Reactive Electrophile

The acyl chloride functional group is one of the most reactive carboxylic acid derivatives.[4] Its high reactivity stems from the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic.[3] The chloride ion is also an excellent leaving group, which facilitates nucleophilic acyl substitution reactions.[5]

The most significant and immediate threat to the stability of 2-(Ethylthio)nicotinoyl chloride is hydrolysis. Acyl chlorides react vigorously, often instantly, with water—even atmospheric moisture—to form the corresponding carboxylic acid (2-(Ethylthio)nicotinic acid) and hydrochloric acid (HCl).[4][6]

This reaction is autocatalytic. The generated HCl can protonate the basic nitrogen atom of the pyridine ring, which may further influence the compound's stability and reactivity profile. In the case of the related compound nicotinoyl chloride, it is often supplied as a hydrochloride salt specifically to deactivate the basic pyridine nitrogen and prevent it from catalyzing decomposition in the presence of moisture.[7]

The Thioether Linkage: A Target for Oxidation

The sulfur atom in the ethylthio group is susceptible to oxidation.[8] While less immediately reactive than the acyl chloride, the thioether can be oxidized over time, especially in the presence of atmospheric oxygen or other oxidizing agents. This process typically occurs in two stages: the initial oxidation to a sulfoxide, followed by further oxidation to a sulfone.[8]

Oxidation of the thioether moiety alters the molecule's electronic properties, polarity, and steric profile, rendering it an impurity that can interfere with subsequent reactions or biological assays. The rate of this oxidation can be influenced by factors such as temperature, light exposure, and the presence of metal ion contaminants. For sensitive thiols and thioethers, storage under an inert atmosphere is a standard precautionary measure to prevent oxidative degradation.[9][10]

Core Directive: Recommended Storage and Handling Protocols

Based on the compound's inherent reactivity, a multi-faceted approach to storage and handling is mandatory to preserve its chemical integrity. The primary goals are the strict exclusion of moisture and the minimization of exposure to atmospheric oxygen.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of 2-(Ethylthio)nicotinoyl chloride. These are synthesized from best practices for handling both acyl chlorides and air-sensitive sulfur compounds.[9][11]

| Parameter | Condition | Rationale |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents both hydrolysis from ambient moisture and oxidation of the thioether.[12] |

| Temperature | Refrigerator (2-8 °C) or Freezer (≤ -20 °C) | Reduces the rate of all potential degradation reactions.[11] |

| Container | Tightly sealed, amber glass vial with a septum-lined cap. | Protects from moisture and light. A septum allows for removal of material via syringe under an inert atmosphere. |

| Location | Cool, dry, well-ventilated, and designated corrosives area. | Ensures safety and prevents accidental exposure to incompatible materials.[12][13] |

| Incompatible Materials | Water, alcohols, strong bases, strong oxidizing agents. | These substances will react vigorously and exothermically with the acyl chloride.[12] |

Safe Handling Protocol

Due to its corrosive nature and high reactivity, all handling must be performed with appropriate personal protective equipment (PPE) and engineering controls.

-

Work Area: Always handle 2-(Ethylthio)nicotinoyl chloride inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

Dispensing:

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold product.

-

For transfers, use a dry, inert gas-flushed syringe or cannula to pierce the septum and withdraw the required amount.

-

Never leave the container open to the atmosphere. After use, flush the headspace with argon or nitrogen before re-sealing.[9]

-

-

Spill & Waste: Keep a neutralizing agent for acids (e.g., sodium bicarbonate) readily available. Absorb spills with an inert material (e.g., vermiculite). Dispose of waste in a dedicated, properly labeled container for corrosive materials, following institutional guidelines.

Degradation Pathways and Analytical Detection

Verifying the purity of 2-(Ethylthio)nicotinoyl chloride before use is critical for experimental success. The two primary degradation products are the result of hydrolysis and oxidation.

Visualizing Degradation

The diagram below illustrates the two main pathways by which the parent compound can degrade.

Caption: Primary degradation pathways for 2-(Ethylthio)Nicotinoyl Chloride.

Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative method to check for the presence of the primary hydrolysis product, 2-(Ethylthio)nicotinic acid, which is significantly more polar than the parent acyl chloride.

Materials:

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing chamber

-

Mobile Phase: 7:3 Hexane:Ethyl Acetate (this may require optimization)

-

UV lamp (254 nm)

-

Anhydrous dichloromethane (DCM) for sample preparation

-

Capillary tubes for spotting

Methodology:

-

Sample Preparation: In a dry vial under an inert atmosphere, dissolve a small amount (~1 mg) of 2-(Ethylthio)nicotinoyl chloride in ~0.5 mL of anhydrous DCM.

-

Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate. For comparison, it is ideal to also spot a reference sample of the starting material, 2-(Ethylthio)nicotinic acid, if available.

-

Development: Place the spotted TLC plate in a developing chamber pre-saturated with the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry in the fume hood. Visualize the spots under a UV lamp.

-

Interpretation:

-

The 2-(Ethylthio)nicotinoyl chloride (acyl chloride) is less polar and should have a higher R_f value (travel further up the plate).

-

The hydrolysis product, 2-(Ethylthio)nicotinic acid, is much more polar due to the carboxylic acid group and will have a significantly lower R_f value, possibly remaining near the baseline.

-

The presence of a prominent spot at a lower R_f indicates significant hydrolysis. Oxidation products may appear as faint spots with R_f values intermediate between the parent and the hydrolyzed acid.

-

Workflow for a Formal Stability Study

For drug development and GMP applications, a formal stability study is often required. The following workflow outlines the necessary steps to quantitatively assess the degradation of 2-(Ethylthio)nicotinoyl chloride over time under defined conditions.

Caption: Experimental workflow for a long-term stability assessment study.

Conclusion

The effective use of 2-(Ethylthio)nicotinoyl chloride as a synthetic intermediate is critically dependent on maintaining its purity. Its chemical structure presents a dual vulnerability to rapid hydrolysis and slower oxidation. Strict adherence to storage protocols—namely, the use of a cold, dry, and inert atmosphere—is non-negotiable. Researchers and drug development professionals must implement routine analytical checks to verify the compound's integrity prior to its use in synthesis. By understanding the underlying chemical principles and adopting the rigorous handling procedures outlined in this guide, users can mitigate the risks of degradation, ensuring the reliability of their experimental outcomes and the quality of their final products.

References

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

-

Save My Exams. (2023). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Chemistry Learner. (n.d.). Thioether: Structure, Formula, Synthesis, and Examples. [Link]

-

OChem (YouTube). (2023). Preparations and Reactions of Acyl Chlorides. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Reddit. (2013). Handling thiols in the lab. [Link]

-

Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). [Link]

-

MDPI. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. [Link]

-

ResearchGate. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. [Link]

-

Chemistry Stack Exchange. (2013). Why is nicotinoyl chloride available as its hydrochloride salt?[Link]

-

PubChemLite. (2026). 2-(ethylthio)nicotinoyl chloride (C8H8ClNOS). [Link]

Sources

- 1. PubChemLite - 2-(ethylthio)nicotinoyl chloride (C8H8ClNOS) [pubchemlite.lcsb.uni.lu]

- 2. CAS 97936-43-1: 2-(Methylthio)nicotinyl chloride [cymitquimica.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 5. youtube.com [youtube.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Thioether: Structure, Formula, Synthesis, and Examples [chemistrylearner.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-(Ethylthio)Nicotinoyl Chloride spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-(Ethylthio)Nicotinoyl Chloride

Abstract

2-(Ethylthio)nicotinoyl chloride is a heterocyclic compound of significant interest as a reactive intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its structure, combining a pyridine core, a reactive acyl chloride, and an ethylthio moiety, presents a unique spectroscopic fingerprint. While comprehensive experimental spectra for this specific molecule are not widely published[1], a robust and detailed spectroscopic profile can be accurately predicted based on fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by extensive data from analogous structures. This guide, intended for researchers and drug development professionals, provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for 2-(Ethylthio)nicotinoyl chloride. Furthermore, it outlines the standard experimental protocols for acquiring this data, ensuring a self-validating framework for the structural elucidation of this and related compounds.

Molecular Structure and Analysis

To facilitate a clear discussion of the spectroscopic data, the atoms in 2-(Ethylthio)nicotinoyl Chloride are systematically numbered. The pyridine ring dictates the core geometry, with the electron-withdrawing acyl chloride and the electron-donating ethylthio group exerting significant influence on the electronic environment of the molecule.

Caption: Molecular structure of 2-(Ethylthio)nicotinoyl Chloride with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift values and coupling constants observed in substituted pyridines, thioethers, and acyl chlorides[2][3][4].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons and two signals in the aliphatic region for the ethyl group.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H⁵ | 8.5 - 8.7 | dd | J5,4 ≈ 5 Hz, J5,3 ≈ 2 Hz | 1H | Deshielded by the adjacent electronegative nitrogen and the acyl chloride group. |

| H³ | 8.0 - 8.2 | dd | J3,4 ≈ 8 Hz, J3,5 ≈ 2 Hz | 1H | Deshielded by the acyl chloride group and influenced by the ring nitrogen. |

| H⁴ | 7.3 - 7.5 | dd | J4,3 ≈ 8 Hz, J4,5 ≈ 5 Hz | 1H | Least deshielded aromatic proton, coupled to both H³ and H⁵. |

| C¹¹H₂ | 3.1 - 3.3 | q | J ≈ 7.4 Hz | 2H | Methylene protons adjacent to the sulfur atom, deshielded relative to a standard alkane. |

| C¹²H₃ | 1.3 - 1.5 | t | J ≈ 7.4 Hz | 3H | Terminal methyl protons, showing a typical triplet for an ethyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton. The carbonyl carbon of the acyl chloride is expected to be the most deshielded signal.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C⁷ (C=O) | 168 - 172 | Highly deshielded due to the attached oxygen and chlorine atoms, characteristic of an acyl chloride. |

| C¹ | 158 - 162 | Aromatic carbon bonded to both sulfur and nitrogen (implied), significantly influenced by these heteroatoms. |

| C⁵ | 150 - 153 | Aromatic carbon alpha to the nitrogen, highly deshielded. |

| C³ | 137 - 140 | Aromatic carbon deshielded by the adjacent acyl chloride. |

| C⁶ | 125 - 128 | Aromatic carbon bearing the acyl chloride group. |

| C⁴ | 120 - 123 | Aromatic carbon beta to the nitrogen. |

| C¹¹ (CH₂) | 28 - 32 | Aliphatic carbon attached to sulfur. |

| C¹² (CH₃) | 13 - 16 | Terminal methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The most diagnostic absorption for 2-(Ethylthio)nicotinoyl chloride will be the carbonyl (C=O) stretch of the acyl chloride functional group.

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Stretching vibrations of sp² C-H bonds on the pyridine ring. |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium | Asymmetric and symmetric stretching of sp³ C-H bonds in the ethyl group. |

| Acyl Chloride C=O Stretch | 1785 - 1815 | Strong, Sharp | This high-frequency absorption is highly characteristic of the C=O bond in an acyl chloride[5]. |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong | Multiple bands corresponding to the pyridine ring skeletal vibrations. |

| C-Cl Stretch | 650 - 850 | Medium | Stretching vibration of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Molecular Ion (M⁺): The molecular formula C₈H₈ClNOS gives a monoisotopic mass of approximately 201.00 Da[1]. A crucial feature will be the presence of two molecular ion peaks due to the natural isotopic abundance of chlorine:

-

M⁺ peak at m/z ≈ 201 (corresponding to ³⁵Cl).

-

M+2 peak at m/z ≈ 203 (corresponding to ³⁷Cl), with an intensity approximately one-third of the M⁺ peak[6].

Major Fragmentation Pathways: The fragmentation of acyl chlorides is typically dominated by the loss of the chlorine atom to form a highly stable acylium ion[5].

-

α-Cleavage: The primary and most favorable fragmentation is the loss of a chlorine radical to form the base peak, the 2-(ethylthio)nicotinoyl acylium ion.

-

C₈H₈ClNOS⁺• → [C₈H₈NOS]⁺ + Cl•

-

m/z 201/203 → m/z 166

-

-

Loss of Carbon Monoxide: The resulting acylium ion can subsequently lose a neutral molecule of carbon monoxide.

-

[C₈H₈NOS]⁺ → [C₇H₈NS]⁺ + CO

-

m/z 166 → m/z 138

-

-

Thioether Fragmentation: Cleavage at the thioether linkage can also occur. This can involve the loss of an ethyl radical or ethene.

-

C₈H₈ClNOS⁺• → [C₆H₄ClNOS]⁺ + •C₂H₅

-

m/z 201/203 → m/z 172/174

-

Caption: Predicted major fragmentation pathways for 2-(Ethylthio)nicotinoyl Chloride in EI-MS.

Experimental Protocols

Acquiring high-quality spectroscopic data for a reactive compound like 2-(Ethylthio)nicotinoyl chloride requires careful experimental design and execution.

General Sample Handling

-

Expertise & Trustworthiness: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid (2-(ethylthio)nicotinic acid). All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The compound should be handled under an inert atmosphere (e.g., nitrogen or argon).

NMR Spectroscopy Protocol

-

Sample Preparation: In a nitrogen-filled glovebox, dissolve ~5-10 mg of 2-(Ethylthio)nicotinoyl chloride in ~0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice as it is aprotic and a good solvent for many organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs (e.g., zg30 for ¹H, zgpg30 for ¹³C) are typically sufficient.

-

Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration.

IR Spectroscopy Protocol

-

Method Selection: For a moisture-sensitive liquid or low-melting solid, the easiest method is to acquire the spectrum as a thin film between two salt plates (NaCl or KBr). For a solid, an Attenuated Total Reflectance (ATR) accessory is ideal as it requires minimal sample preparation.

-

Sample Preparation (Thin Film): In an inert atmosphere, place a small drop of the neat compound onto one salt plate and gently press the second plate on top to create a thin, uniform film.

-

Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty salt plates should be acquired and subtracted.

Mass Spectrometry Protocol (GC-MS)

-

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for volatile and thermally stable compounds. It provides separation from potential impurities before mass analysis.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a dry, volatile, and inert solvent such as dichloromethane or hexane[7].

-

GC Parameters:

-

Injector: Use a split/splitless injector, typically at a temperature of 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm) is appropriate.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Use Electron Ionization (EI) at the standard 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Caption: General workflow for the spectroscopic analysis of 2-(Ethylthio)nicotinoyl Chloride.

Conclusion

The structural elucidation of 2-(Ethylthio)nicotinoyl chloride relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectroscopic data, grounded in established chemical principles and data from analogous compounds. The characteristic high-frequency C=O stretch in the IR, the distinct aromatic and aliphatic patterns in the ¹H NMR, the highly deshielded carbonyl in the ¹³C NMR, and the definitive M⁺/M+2 ion cluster and acylium base peak in the mass spectrum collectively form a unique and verifiable fingerprint. By following the outlined protocols, researchers can confidently synthesize, isolate, and characterize this valuable synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

- BenchChem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. Benchchem.

- Oxford Academic. (n.d.). Oxidative Dimerization of a Thiol and Certain Thioethers During Thin-Layer Chromatography, Observed by Mass Spectrometry. Oxford Academic.

- Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Royal Society of Chemistry.

- NIH National Center for Biotechnology Information. (n.d.).

- ChemicalBook. (n.d.). Nicotinoyl chloride hydrochloride(20260-53-1)IR1. ChemicalBook.

- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary.

- Chemistry LibreTexts. (2021).

- PubChemLite. (n.d.). 2-(ethylthio)nicotinoyl chloride (C8H8ClNOS). PubChemLite.

- JoVE. (2024).

- CymitQuimica. (n.d.). CAS 97936-43-1: 2-(Methylthio)nicotinyl chloride. CymitQuimica.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps.

- Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- eJournal UM. (n.d.).

- A1 Prolaboratory. (n.d.). BUY 2-(Ethylthio).

- University of Wisconsin. (n.d.). NMR Chemical Shifts. University of Wisconsin.

- IACS. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. IACS.

- Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange.

Sources

- 1. PubChemLite - 2-(ethylthio)nicotinoyl chloride (C8H8ClNOS) [pubchemlite.lcsb.uni.lu]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solubility of 2-(Ethylthio)Nicotinoyl Chloride: A Technical Guide for Researchers

Introduction: Understanding 2-(Ethylthio)Nicotinoyl Chloride

2-(Ethylthio)Nicotinoyl Chloride is a substituted pyridine derivative containing a highly reactive acyl chloride functional group. Its unique structure, incorporating a pyridine ring, a thioether linkage, and an acyl chloride, presents a distinct set of physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. The acyl chloride moiety serves as a reactive handle for the synthesis of a variety of amide and ester derivatives, making this compound a valuable building block. However, the very reactivity that makes it useful also dictates its handling and solubility characteristics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This guide provides a comprehensive overview of the predicted solubility profile of 2-(Ethylthio)Nicotinoyl Chloride and outlines a detailed experimental protocol for its precise determination. Due to a lack of available literature data on this specific compound, this document emphasizes a foundational, principles-based approach to solubility prediction and a rigorous methodology for its empirical validation.[1]

Part 1: Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity will be mutually soluble.[2][3][4][5][6] The structure of 2-(Ethylthio)Nicotinoyl Chloride possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

Structural Features Influencing Solubility:

-

Acyl Chloride Group (-COCl): This is a highly polar and reactive functional group. The carbon atom of the carbonyl is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack.[7][8] This reactivity profoundly impacts its stability in protic solvents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.

-

Ethylthio Group (-S-CH₂CH₃): The thioether and the ethyl chain contribute to the molecule's non-polar character and lipophilicity.

Based on these features, a predicted solubility profile in various classes of organic solvents can be proposed:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Low to Moderate | The overall polarity of the molecule, due to the acyl chloride and pyridine ring, will likely limit its solubility in highly non-polar solvents. However, the ethylthio group may afford some solubility. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can solvate the polar acyl chloride and pyridine moieties without reacting. Their polarity is well-suited to dissolve a molecule with a mix of polar and non-polar features. DCM and Chloroform are often good solvents for acyl chlorides. |

| Polar Protic | Water, Alcohols (Methanol, Ethanol), Carboxylic Acids | Reactive (Insoluble) | Acyl chlorides are highly reactive towards protic solvents. They will not dissolve but will instead undergo a rapid, often violent, nucleophilic acyl substitution reaction to form the corresponding carboxylic acid or ester.[7][9] This is not a true solubility phenomenon but a chemical transformation. |

The following diagram illustrates the key structural features of 2-(Ethylthio)Nicotinoyl Chloride and their influence on its predicted solubility.

Caption: Factors influencing the solubility of 2-(Ethylthio)Nicotinoyl Chloride.

Part 2: Standard Operating Procedure for Solubility Determination

Given the absence of published data, an empirical determination of solubility is necessary. The following protocols provide a systematic approach for both qualitative and quantitative assessment.

Safety Precautions

Acyl chlorides are corrosive, toxic, and moisture-sensitive.[10] They react with water to produce hydrochloric acid.[10] Therefore, stringent safety measures are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10]

-

Ventilation: All manipulations must be performed in a certified chemical fume hood.[10]

-

Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[11]

-

Waste Disposal: Quench any residual acyl chloride with a suitable alcohol (e.g., isopropanol) before disposal, following institutional guidelines.[12]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

-

2-(Ethylthio)Nicotinoyl Chloride

-

A selection of anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate, acetonitrile, DMF)

-

Small, dry test tubes or vials with caps

-

Vortex mixer

Procedure:

-

Preparation: Dispense approximately 1-2 mg of 2-(Ethylthio)Nicotinoyl Chloride into a series of dry test tubes under an inert atmosphere.

-

Solvent Addition: Add 0.1 mL of the first test solvent to the first tube.

-

Observation: Cap the tube and vortex for 30-60 seconds. Visually inspect for dissolution.

-

Incremental Addition: If the solid has not fully dissolved, add another 0.1 mL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

-

Categorization: Record the solubility based on the following criteria:

-

Soluble: Dissolves completely in ≤ 0.2 mL.

-

Sparingly Soluble: Dissolves completely between 0.2 mL and 1 mL.

-

Insoluble: Does not dissolve completely in 1 mL.

-

-

Repeat: Repeat steps 2-5 for each selected solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method, often referred to as the shake-flask method, determines the equilibrium solubility and is considered a "gold standard".[13]

Materials:

-

2-(Ethylthio)Nicotinoyl Chloride

-

Anhydrous solvent of interest (e.g., Dichloromethane)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed collection vials

Procedure:

-

Preparation: Add an excess amount of 2-(Ethylthio)Nicotinoyl Chloride (e.g., 50-100 mg) to a vial containing a known volume (e.g., 5 mL) of the anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.[14]

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.[15]

-

Sampling: After equilibration, allow the solution to stand undisturbed for the solid to settle.

-

Filtration: Carefully draw a known volume of the supernatant (e.g., 1 mL) into a syringe and pass it through a syringe filter into a pre-weighed collection vial. This step removes any undissolved solid.

-

Solvent Evaporation: Place the collection vial in a vacuum oven or use a gentle stream of inert gas to completely evaporate the solvent.

-

Mass Determination: Once the solvent is fully removed, weigh the collection vial containing the dissolved solid residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of filtrate (mL)] * 100

The following diagram outlines the workflow for the quantitative solubility determination.

Caption: Workflow for quantitative solubility determination.

Conclusion

References

- Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. (2020-12-24).

- Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF.

- 2-(ethylthio)nicotinoyl chloride (C8H8ClNOS). PubChemLite.

- Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.

- Qualitative and quantitative analysis techniques. Solubility of Things.

- Predicting Solubility. Rowan Scientific.

- Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.

- Acyl chloride. Sciencemadness Wiki.

- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.

- An introduction to acyl chlorides (acid chlorides). Chemguide.

- Solubility & Method for determin

- Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor.

- Solubility and intermolecular forces (video). Khan Academy.

- 2.6.1: Like Dissolves Like. Chemistry LibreTexts.

- Like Dissolves Like. The Fountain Magazine.

- Acetyl chloride - SAFETY D

- 6.3: Intermolecular Forces in Solutions. Chemistry LibreTexts.

- Acyl Chlorides (A-Level). ChemistryStudent.

- 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts.

- 38: Using "like dissolves like" to predict solubility. YouTube.

- Aqueous Solubility.

- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.

- Exp.

- 0013 - Hazardous Substance Fact Sheet.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Method for determining solubility of a chemical compound.

- MultiScreen Solubility Filter Pl

- Compound solubility measurements for early drug discovery.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fountainmagazine.com [fountainmagazine.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. pharmajournal.net [pharmajournal.net]

- 15. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(Ethylthio)nicotinoyl Chloride in Organic Reactions

Introduction: The Strategic Role of Activated Acyl Donors in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the efficient and selective formation of amide and ester bonds remains a cornerstone. The activation of carboxylic acids to facilitate their coupling with nucleophiles is a critical step, and acyl chlorides have long been revered for their high reactivity. Among these, heterocyclic acyl chlorides offer a unique scaffold, introducing valuable pharmacophores and modulating reactivity through the electronic nature of the heteroaromatic ring. This guide delves into the specific mechanistic nuances of 2-(Ethylthio)nicotinoyl chloride, a specialized acylating agent, providing researchers and drug development professionals with a deeper understanding of its reactivity and application. While direct literature on the specific mechanism of this particular reagent is sparse, this guide synthesizes established principles of organic chemistry to propose a detailed mechanism of action, supported by analogous reactivity data and field-proven insights.

Core Principles of Reactivity: An Electronically Tuned Acyl Chloride

The reactivity of 2-(Ethylthio)nicotinoyl chloride is governed by the interplay of several electronic and steric factors inherent to its structure. The foundational reactivity stems from the acyl chloride moiety, a highly electrophilic functional group primed for nucleophilic attack. The presence of the pyridine ring and the 2-ethylthio substituent, however, introduces a layer of electronic complexity that fine-tunes this reactivity.

Electronic Landscape of the Molecule

To comprehend the mechanism of action, we must first dissect the electronic contributions of each component of the 2-(Ethylthio)nicotinoyl chloride molecule:

-

The Acyl Chloride: The carbonyl carbon of the acyl chloride is rendered highly electrophilic due to the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This polarization is the primary driver of its reactivity towards nucleophiles.[1]

-

The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of the carbonyl carbon at the 3-position, making it more susceptible to nucleophilic attack compared to a simple benzoyl chloride.[2]

-

The 2-(Ethylthio) Group: The sulfur atom of the ethylthio group possesses lone pairs of electrons that can be donated into the pyridine ring via a resonance effect (+M effect). However, sulfur is also more electronegative than carbon, exerting an inductive electron-withdrawing effect (-I effect). In the case of an α-ethylthio substituent on a carbonyl compound, studies have shown a slight decrease in the basicity of the carbonyl group, suggesting a net electron-withdrawing effect in the ground state.[3] This subtle electronic perturbation can influence the reactivity of the acyl chloride.

The confluence of these electronic factors results in a highly activated yet tunable acylating agent. The pyridine nitrogen and the ethylthio group work in concert to modulate the electron density at the carbonyl carbon, influencing its susceptibility to nucleophilic attack.

Proposed Mechanism of Action in Amide Bond Formation

The reaction of 2-(Ethylthio)nicotinoyl chloride with a primary or secondary amine to form the corresponding 2-(ethylthio)nicotinamide is a classic example of nucleophilic acyl substitution. The generally accepted mechanism proceeds through a tetrahedral intermediate.

A proposed mechanism for this transformation is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the 2-(Ethylthio)nicotinoyl chloride. This initial attack is the rate-determining step of the reaction.

-

Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl oxygen bears a negative charge, and the nitrogen atom of the attacking amine carries a formal positive charge.

-

Collapse of the Intermediate and Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (often an excess of the amine reactant or an added non-nucleophilic base like triethylamine) to yield the final, neutral amide product and the corresponding ammonium salt.[4]

Diagram of the Proposed Amide Formation Mechanism

A proposed mechanism for the reaction of 2-(Ethylthio)nicotinoyl chloride with an amine.

Proposed Mechanism of Action in Esterification

The esterification reaction with 2-(Ethylthio)nicotinoyl chloride and an alcohol follows a similar nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: The alcohol, being a weaker nucleophile than an amine, attacks the electrophilic carbonyl carbon. This step is often catalyzed by a non-nucleophilic base like pyridine, which can act as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate.

-

Formation of the Tetrahedral Intermediate: A tetrahedral intermediate is formed, analogous to the one in the amidation reaction.

-

Collapse of the Intermediate: The intermediate collapses, expelling the chloride ion to form a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a base to give the final ester product.

Diagram of the Proposed Esterification Mechanism

A proposed mechanism for the esterification reaction with 2-(Ethylthio)nicotinoyl chloride.

Experimental Protocols

The following protocols are generalized procedures for the use of 2-(Ethylthio)nicotinoyl chloride in amide and ester formation, based on standard methodologies for acyl chloride reactions.[1][4] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of a 2-(Ethylthio)nicotinamide Derivative

Materials:

-

2-(Ethylthio)nicotinoyl chloride

-

Primary or secondary amine (1.0 equivalent)

-

Triethylamine (1.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-(Ethylthio)nicotinoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 2-(ethylthio)nicotinamide derivative.

Protocol 2: Synthesis of a 2-(Ethylthio)nicotinate Ester

Materials:

-

2-(Ethylthio)nicotinoyl chloride

-

Alcohol (1.0 equivalent)

-

Pyridine (as solvent or 1.5 equivalents in an inert solvent like DCM)

-

Anhydrous dichloromethane (DCM, if pyridine is not the solvent)

-

1 M aqueous hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the alcohol (1.0 equivalent) in anhydrous pyridine or anhydrous DCM containing pyridine (1.5 equivalents) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add 2-(Ethylthio)nicotinoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with DCM (if necessary) and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 2-(ethylthio)nicotinate ester.

Data Summary and Reactivity Comparison

| Acyl Chloride | Key Substituent Effects | Predicted Relative Reactivity |

| Benzoyl Chloride | Phenyl group (weakly deactivating) | Baseline |

| Nicotinoyl Chloride | Pyridine N (electron-withdrawing) | Higher than Benzoyl Chloride |

| 2-(Ethylthio)nicotinoyl Chloride | Pyridine N (-I), Ethylthio group (-I, +M) | Potentially slightly lower than Nicotinoyl Chloride |

| 4-Nitrobenzoyl Chloride | Nitro group (strongly electron-withdrawing) | Significantly higher than Benzoyl Chloride |

This table provides a qualitative prediction of reactivity based on established electronic principles.

Conclusion and Future Outlook

2-(Ethylthio)nicotinoyl chloride is a versatile reagent for the synthesis of nicotinamide and nicotinate derivatives. Its mechanism of action in acylation reactions is proposed to follow a standard nucleophilic acyl substitution pathway via a tetrahedral intermediate. The electronic interplay between the electron-deficient pyridine ring and the 2-ethylthio substituent finely tunes the reactivity of the acyl chloride, making it a valuable tool in the synthesis of complex molecules. Further computational and experimental studies are warranted to precisely quantify the reactivity of this reagent and to fully elucidate the role of the ethylthio group in modulating its activity. Such studies would provide a more comprehensive understanding and enable the rational design of novel synthetic strategies in medicinal and materials chemistry.

References

-

MDPI. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]

-

MDPI. Synthesis of New Nicotinamides Starting from Monothiomalonanilide. [Link]

-